Cas no 17153-60-5 ((1,1-dioxo-1λ?-thiolan-3-yl)urea)

(1,1-Dioxo-1λ⁶-thiolan-3-yl)urea is a sulfone-containing urea derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a thiolane-1,1-dioxide scaffold, which enhances stability and reactivity, making it a valuable intermediate for the development of pharmacologically active compounds. The presence of the urea moiety provides hydrogen-bonding capabilities, facilitating interactions with biological targets. This compound is particularly useful in the design of enzyme inhibitors and receptor modulators due to its balanced lipophilicity and polarity. Its well-defined chemical properties allow for precise modifications, enabling tailored applications in drug discovery and material science. The product is typically supplied in high purity, ensuring reproducibility in research and industrial processes.
(1,1-dioxo-1λ?-thiolan-3-yl)urea structure
17153-60-5 structure
Product Name:(1,1-dioxo-1λ?-thiolan-3-yl)urea
CAS No:17153-60-5
MF:C5H10N2O3S
MW:178.209499835968
CID:5580430
PubChem ID:3091620
Update Time:2026-03-11

(1,1-dioxo-1λ?-thiolan-3-yl)urea Chemical and Physical Properties

Names and Identifiers

    • (1,1-dioxo-1$l^{6}-thiolan-3-yl)urea
    • (1,1-dioxo-1lambda6-thiolan-3-yl)urea
    • Urea, N-(tetrahydro-1,1-dioxido-3-thienyl)-
    • (1,1-dioxo-1λ?-thiolan-3-yl)urea
    • Inchi: 1S/C5H10N2O3S/c6-5(8)7-4-1-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8)
    • InChI Key: PFCZANWXNQWQQO-UHFFFAOYSA-N
    • SMILES: N(C1CCS(=O)(=O)C1)C(N)=O

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Melting Point: 191 °C
  • Boiling Point: 433.4±45.0 °C(Predicted)
  • pka: 12.52±0.20(Predicted)

(1,1-dioxo-1λ?-thiolan-3-yl)urea Pricemore >>

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Additional information on (1,1-dioxo-1λ?-thiolan-3-yl)urea

Chemical Profile of (1,1-dioxo-1λ?-thiolan-3-yl)urea and CAS No. 17153-60-5

Compounds with unique structural and functional properties continue to be of significant interest in the field of chemical biology and pharmaceutical research. One such compound, identified by the CAS number 17153-60-5, is (1,1-dioxo-1λ?-thiolan-3-yl)urea. This compound has garnered attention due to its distinctive molecular architecture and potential applications in various biochemical pathways. The structural features of (1,1-dioxo-1λ?-thiolan-3-yl)urea make it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular formula of (1,1-dioxo-1λ?-thiolan-3-yl)urea can be described as a complex arrangement of heterocyclic rings and functional groups. The presence of a dioxo group and a thiolan ring contributes to its unique reactivity and interaction capabilities with biological targets. These structural elements are particularly intriguing from a chemical biology perspective, as they can influence the compound's solubility, stability, and binding affinity to biological molecules.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. (1,1-dioxo-1λ?-thiolan-3-yl)urea exemplifies this trend, as it combines several functional groups that are known to enhance bioactivity. For instance, the dioxo group can participate in hydrogen bonding interactions, while the thiolan ring provides a flexible scaffold for molecular recognition. These features make it an attractive scaffold for designing molecules that can interact with biological targets in a specific manner.

One of the most compelling aspects of (1,1-dioxo-1λ?-thiolan-3-yl)urea is its potential role in modulating enzymatic activities. Enzymes are critical targets in drug discovery due to their involvement in numerous biological processes. By designing molecules that can interact with specific enzymatic sites, researchers can develop compounds that either inhibit or activate these enzymes, thereby influencing cellular pathways. The unique structural features of (1,1-dioxo-1λ?-thiolan-3-yl)urea suggest that it may have the ability to interact with enzymes in a way that could lead to novel therapeutic effects.

Recent studies have begun to explore the pharmacological properties of (1,1-dioxo-1λ?-thiolan-3-yl)urea. Initial investigations have shown that this compound exhibits promising activity against certain biological targets. For example, research has indicated that it may have inhibitory effects on specific enzymes involved in inflammatory pathways. These findings are particularly significant given the widespread use of anti-inflammatory drugs in treating various diseases. The ability of (1,1-dioxo-1λ?-thiolan-3-yl)urea to modulate these pathways could lead to the development of new treatments for inflammatory conditions.

The synthesis of (1,1-dioxo-1λ?-thiolan-3-yl)urea is another area of interest for researchers. The compound's complex structure presents challenges in terms of synthetic methodology. However, advances in organic chemistry have made it possible to synthesize such molecules with increasing precision and efficiency. The development of novel synthetic routes not only facilitates the production of (1,1-dioxo-1λ?-thiolan-3-yl)urea but also contributes to the broader field of heterocyclic chemistry.

From a computational chemistry perspective, (1,1-dioxo-1λ?-thiolan-3-yl)urea offers valuable insights into molecular interactions. Computational methods such as molecular dynamics simulations and quantum mechanical calculations can provide detailed information about how this compound interacts with biological targets at the atomic level. These insights are crucial for understanding its mechanism of action and for designing more effective derivatives.

The potential applications of (1,1-dioxo-1λ?-thiolan-3-yl)urea extend beyond pharmaceuticals. In agrochemical research, for instance, this compound could be explored as a precursor for developing novel pesticides or herbicides. Its unique structural features might enable it to interact with biological targets in plants or pests in ways that conventional agrochemicals do not.

In conclusion, (1,1-dioxo-1λ?-thiolan-3-y]l urea is a fascinating compound with significant potential in various fields of chemical biology and pharmaceutical research. Its distinctive structural features and functional groups make it an attractive candidate for further investigation. As research continues to uncover new applications and mechanisms related to this compound, its importance is likely to grow even further.

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